4,8-Dimethyl-12-oxotrideca-4,8-dienal
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Overview
Description
4,8-Dimethyl-12-oxotrideca-4,8-dienal is a sesquiterpenoid compound characterized by its unique structure, which includes two oxo substituents at positions 1 and 12. This compound is a product of bacterial degradation of rubber and is known for its role as a bacterial xenobiotic metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-12-oxotrideca-4,8-dienal typically involves the degradation of rubber by specific bacterial strains, such as Xanthomonas sp. (strain 35Y) . The reaction conditions for this bacterial degradation include maintaining an optimal environment for bacterial growth and activity, which often involves specific temperature, pH, and nutrient conditions.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes that utilize bacterial cultures capable of degrading rubber. These processes are designed to maximize the yield of the compound by optimizing the growth conditions and metabolic activity of the bacteria involved .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-12-oxotrideca-4,8-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
4,8-Dimethyl-12-oxotrideca-4,8-dienal has various scientific research applications, including:
Chemistry: It is used as a model compound to study the degradation of rubber and the metabolic pathways involved.
Biology: The compound is studied for its role as a bacterial xenobiotic metabolite and its interactions with bacterial enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its metabolic pathways.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-12-oxotrideca-4,8-dienal involves its interaction with specific bacterial enzymes that catalyze the degradation of rubber. The molecular targets include enzymes involved in the breakdown of rubber polymers, leading to the formation of this compound as an intermediate product .
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethyl-12-oxotrideca-4,8-diene: Similar structure but lacks the oxo groups.
4,8-Dimethyl-12-oxotrideca-4,8-dienol: Similar structure with hydroxyl groups instead of oxo groups.
Uniqueness
4,8-Dimethyl-12-oxotrideca-4,8-dienal is unique due to its specific role in the bacterial degradation of rubber and its distinct chemical structure, which includes two oxo substituents.
Properties
CAS No. |
63525-04-2 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
4,8-dimethyl-12-oxotrideca-4,8-dienal |
InChI |
InChI=1S/C15H24O2/c1-13(9-5-11-15(3)17)7-4-8-14(2)10-6-12-16/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI Key |
WFSIQNRAWDRWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)C)CCC=C(C)CCC=O |
Origin of Product |
United States |
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